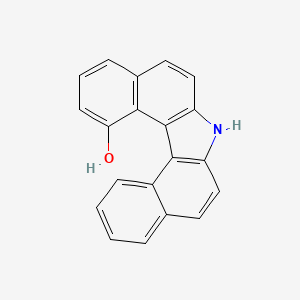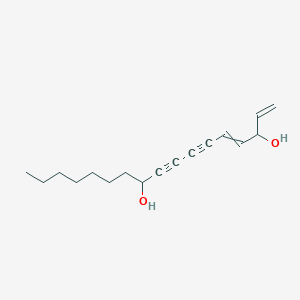
Heptadeca-1,4-diene-6,8-diyne-3,10-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptadeca-1,4-diene-6,8-diyne-3,10-diol is a polyacetylene compound known for its unique structure and bioactive properties. It is derived from natural sources, particularly from the roots of Panax stipuleanatus, a traditional Vietnamese herb. This compound has garnered attention due to its cytotoxic activity against various cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-1,4-diene-6,8-diyne-3,10-diol typically involves the extraction from natural sources followed by purification. The roots of Panax stipuleanatus are extracted using solvents like hexane and ethyl acetate. The extract is then subjected to preparative high-performance liquid chromatography (HPLC) using a UV-Vis detector at 254 nm .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as the compound is primarily obtained from natural sources. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
化学反应分析
Types of Reactions: Heptadeca-1,4-diene-6,8-diyne-3,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include epoxides, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .
科学研究应用
Heptadeca-1,4-diene-6,8-diyne-3,10-diol has several scientific research applications:
Chemistry: It serves as a model compound for studying polyacetylene chemistry and reaction mechanisms.
Medicine: Its bioactive properties are being explored for therapeutic applications, particularly in oncology.
Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes.
作用机制
The mechanism of action of Heptadeca-1,4-diene-6,8-diyne-3,10-diol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, including those involved in cell proliferation and apoptosis. Its ability to induce cell death in cancer cells is attributed to its interaction with key proteins and enzymes .
相似化合物的比较
Heptadeca-1,4-diene-6,8-diyne-3,10-diol is unique due to its specific polyacetylene structure. Similar compounds include:
Falcarindiol: Another polyacetylene with anticancer properties.
Heptadeca-8-en-4,6-diyne-3,10-diol: A structurally related compound with similar bioactive properties.
These compounds share structural similarities but differ in their specific bioactivities and applications, highlighting the uniqueness of this compound.
属性
CAS 编号 |
113393-64-9 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
heptadeca-1,4-dien-6,8-diyne-3,10-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,10,13,16-19H,2-3,5-7,11,14H2,1H3 |
InChI 键 |
AGUAJNZMSVMFLB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C#CC#CC=CC(C=C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


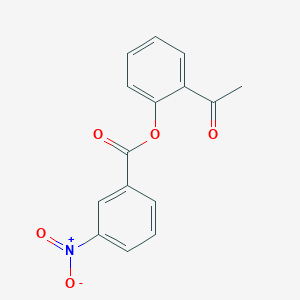
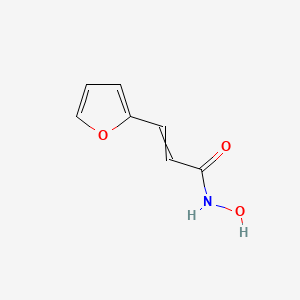
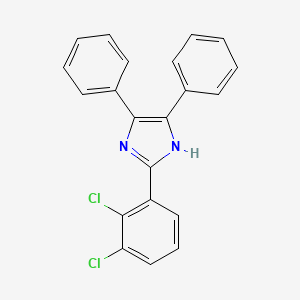
![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)

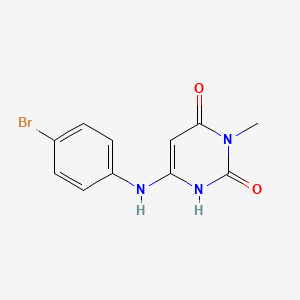
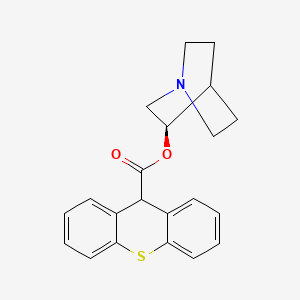
![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)

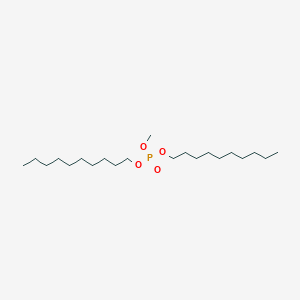
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)

